2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine typically involves the condensation of 2-chloropyridine-4-carboxylic acid with 2-fluorobenzaldehyde in the presence of a suitable base and a coupling agent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a selective inhibitor of CFTR, making it useful in studies related to cystic fibrosis and other diseases involving ion channel dysfunction.
Medicine: Potential therapeutic applications in treating cystic fibrosis by modulating CFTR activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively inhibiting the CFTR protein, which is involved in the transport of chloride ions across cell membranes. By binding to the CFTR protein, it prevents the proper functioning of the ion channel, thereby modulating ion transport and cellular processes. This mechanism is particularly relevant in the context of cystic fibrosis, where dysfunctional CFTR leads to the accumulation of thick mucus in the lungs and other organs.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorophenol: Another fluorinated aromatic compound with different functional groups and applications.
2-Chloro-4-fluoroacetophenone: A related compound used in different chemical reactions and applications.
Uniqueness
2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine is unique due to its specific inhibition of the CFTR protein, which distinguishes it from other similar compounds. Its structure allows for selective binding and modulation of CFTR activity, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
[(E)-(2-fluorophenyl)methylideneamino] 2-chloropyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2/c14-12-7-9(5-6-16-12)13(18)19-17-8-10-3-1-2-4-11(10)15/h1-8H/b17-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONIYFYENCOIKK-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NOC(=O)C2=CC(=NC=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/OC(=O)C2=CC(=NC=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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